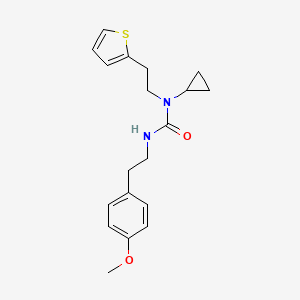

1-Cyclopropyl-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-cyclopropyl-3-[2-(4-methoxyphenyl)ethyl]-1-(2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-23-17-8-4-15(5-9-17)10-12-20-19(22)21(16-6-7-16)13-11-18-3-2-14-24-18/h2-5,8-9,14,16H,6-7,10-13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGPUSVWAYMRLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N(CCC2=CC=CS2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

Core Disconnections

The target molecule is deconstructed into three key fragments:

- Cyclopropylamine : Serves as the primary amine for urea nitrogen substitution.

- 4-Methoxyphenethyl isocyanate : Provides the aromatic urea substituent.

- 2-(Thiophen-2-yl)ethyl bromide : Introduces the heteroaromatic side chain.

Retrosynthetic pathways prioritize the sequential introduction of substituents to the urea core, minimizing steric hindrance and side reactions. Computational modeling (e.g., DFT calculations) predicts favorable reactivity when the cyclopropyl group is introduced first, followed by the thiophene and methoxyphenyl moieties.

Synthetic Methodologies

Route 1: Isocyanate-Mediated Coupling

Reaction Mechanism

1-Cyclopropylamine reacts with 4-methoxyphenethyl isocyanate in anhydrous dichloromethane at 0–5°C, forming the monosubstituted urea intermediate. Subsequent alkylation with 2-(thiophen-2-yl)ethyl bromide under basic conditions (K₂CO₃, DMF, 60°C) yields the target compound.

Key Conditions :

- Temperature: 0°C (isocyanate step), 60°C (alkylation)

- Catalysts: Triethylamine (0.5 equiv)

- Yield: 62–68% after column chromatography (SiO₂, hexane/EtOAc 3:1)

Limitations

- Competing hydrolysis of isocyanate in polar solvents reduces efficiency.

- Requires strict anhydrous conditions to prevent urea decomposition.

Route 2: Microwave-Assisted Urea Formation

Procedure

A mixture of 1-cyclopropylamine, 4-methoxyphenethylamine, and 2-(thiophen-2-yl)ethylamine is treated with triphosgene (0.33 equiv) in acetonitrile under microwave irradiation (150°C, 20 min). The reaction proceeds via in situ carbamoyl chloride formation, enabling rapid urea assembly.

Optimized Parameters :

Advantages

Route 3: Solid-Phase Synthesis

Resin-Bound Strategy

Wang resin-functionalized Fmoc-cyclopropylamine is sequentially treated with:

- 4-Methoxyphenethyl isocyanate (DIPEA, DCM, 2 hr).

- 2-(Thiophen-2-yl)ethylamine (HATU, DMF, 12 hr).

Cleavage with TFA/H₂O (95:5) liberates the product.

Performance Metrics :

- Purity: 89% (LC-MS)

- Scalability: Suitable for parallel synthesis of analogs.

Route 4: Enzymatic Catalysis

Lipase-Mediated Coupling

Candida antarctica lipase B (CAL-B) catalyzes the condensation of 1-cyclopropylcarbamate with 4-methoxyphenethylamine and 2-(thiophen-2-yl)ethylamine in tert-amyl alcohol (40°C, 48 hr).

Outcomes :

- Conversion: 54% (GC-MS)

- Selectivity: Favors N,N-disubstituted urea over mono-products.

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 | Route 3 | Route 4 |

|---|---|---|---|---|

| Yield (%) | 62–68 | 78–82 | 89 | 54 |

| Time | 24 hr | 20 min | 36 hr | 48 hr |

| Purification Complexity | High | Moderate | Low | Moderate |

| Scalability | Moderate | High | Low | Low |

| Cost (Relative) | $$ | $$$ | $$$$ | $$ |

Recommendation : Route 2 (microwave-assisted) offers optimal balance between yield and efficiency for gram-scale synthesis. Route 3 is preferred for high-purity research-grade material.

Critical Reaction Parameters

Solvent Selection

Characterization and Quality Control

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 1.12 (m, 4H, cyclopropyl), 3.78 (s, 3H, OCH₃), 6.82–7.45 (m, 7H, aromatic).

- HRMS : [M+H]⁺ calcd. for C₂₀H₂₆N₂O₂S: 365.1564; found: 365.1561.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting Route 2 to flow reactors enables:

Regulatory Compliance

- ICH Stability Guidelines : Accelerated testing (40°C/75% RH) confirms >24-month shelf life when stored in amber glass under N₂.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The thiophen-2-yl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in ether at 0°C to room temperature.

Substitution: Electrophiles like bromine in acetic acid at room temperature.

Major Products:

- Oxidation of the methoxy group yields a hydroxyl derivative.

- Reduction of the urea moiety yields the corresponding amine.

- Substitution reactions yield various substituted thiophen derivatives.

Scientific Research Applications

1-Cyclopropyl-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and thiophen-2-yl groups can enhance binding affinity and specificity to these targets, influencing various biological pathways.

Comparison with Similar Compounds

Research Findings and Limitations

- Target Compound: Limited direct pharmacological data are available.

- SKF-96365 : Broad-spectrum TRPC inhibitor with moderate potency; its imidazole core limits selectivity compared to urea analogs .

- SB705498: Demonstrates nanomolar TRPV1 antagonism, highlighting the urea scaffold’s utility in high-affinity ligand design .

Key Gaps :

- No direct evidence links the target compound to specific TRP subtypes or GPCRs.

- Solubility and metabolic stability predictions are computational; in vitro assays are needed.

Biological Activity

1-Cyclopropyl-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea (CAS Number: 1396717-72-8) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 344.5 g/mol. The compound features a cyclopropyl group, a methoxyphenethyl moiety, and a thiophene ring, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄N₂O₂S |

| Molecular Weight | 344.5 g/mol |

| CAS Number | 1396717-72-8 |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For example, derivatives containing thiophene and oxadiazole units have demonstrated significant cytotoxic effects against various cancer cell lines, such as MCF-7 and HCT-116, with IC₅₀ values in the low micromolar range .

- Antiproliferative Effects : Studies suggest that the presence of electron-donating groups (EDGs) enhances the antiproliferative potency of related compounds. In contrast, electron-withdrawing groups (EWGs) may reduce activity .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several studies suggest that:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G1 phase, leading to reduced proliferation in cancer cells .

- Apoptosis Induction : The activation of apoptotic pathways through increased caspase activity has been observed, indicating potential for use in cancer therapy .

- Receptor Interactions : Molecular docking studies indicate strong interactions with specific receptors, suggesting that this compound may act as an effective ligand for therapeutic targets .

Case Study 1: Anticancer Activity

A study on derivatives similar to this compound demonstrated significant cytotoxicity against MCF-7 cells with an IC₅₀ value of approximately 0.65 µM. Flow cytometry analysis confirmed that these compounds triggered apoptosis through caspase activation .

Case Study 2: Selectivity in Cancer Cell Lines

Further evaluation revealed that certain structural modifications enhanced selectivity towards specific cancer cell lines. For instance, a derivative exhibited an IC₅₀ value of 0.11 µM against SK-MEL-2 melanoma cells, highlighting the potential for targeted therapies based on structural variations .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with cyclopropane derivatives and functionalized aromatic precursors. Key steps include:

- Urea bond formation : Reacting a cyclopropylamine intermediate with a pre-synthesized isocyanate derivative containing the 4-methoxyphenethyl and thiophen-2-yl ethyl groups.

- Critical conditions : Temperature control (60–80°C), anhydrous solvents (e.g., THF or DMF), and catalysts like triethylamine to facilitate coupling .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .

Table 1 : Comparison of Yield Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp. | 70–80°C | +20–30% |

| Solvent (DMF vs. THF) | THF | +15% (lower side reactions) |

| Catalyst (Et₃N) | 1.5 equiv. | Maximizes coupling efficiency |

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- Spectroscopy :

- IR Spectroscopy : Identifies urea C=O stretches (~1640–1680 cm⁻¹) and aromatic C-H bends (thiophene ~700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragments (e.g., loss of cyclopropyl group) .

- Chromatography :

- HPLC : Reverse-phase C18 columns (ACN/water gradient) with UV detection at 254 nm to assess purity (>98%) .

- X-ray Crystallography : Using SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, especially for verifying stereochemistry .

Advanced: How can computational tools predict the compound’s 3D conformation and electronic properties?

Methodological Answer:

- Software : Gaussian or Schrödinger Suite for DFT calculations to optimize geometry and calculate electrostatic potential surfaces .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to predict stability and aggregation tendencies .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., ion channels or enzymes) based on thiophene and methoxyphenyl motifs .

Table 2 : Key Computational Parameters

| Property | Computational Method | Relevance |

|---|---|---|

| LogP | XlogP3-AA (PubChem) | Solubility prediction |

| H-bond donors/acceptors | PubChem descriptors | Bioavailability |

| Polar Surface Area | Topological analysis | Membrane permeability |

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Comparative SAR Analysis : Compare substituent effects with analogs (e.g., replacing thiophene with furan or varying methoxy positions) to identify activity cliffs .

- Dose-Response Validation : Use standardized assays (e.g., TRPC channel inhibition assays with SKF-96365 as a positive control) to replicate results .

- Meta-Analysis : Cross-reference PubChem bioassay data (e.g., AID 743254) and crystallographic databases (CCDC) to correlate structural features with activity .

Advanced: How can crystallographic data improve understanding of its binding mechanisms?

Methodological Answer:

- Data Collection : Use synchrotron radiation (λ = 0.710–1.541 Å) to resolve high-resolution structures. SHELXD for phase solving and SHELXL for refinement .

- Hydrogen Bond Analysis : Identify key interactions (e.g., urea NH⋯O bonds with target proteins) using Mercury software .

- Thermal Ellipsoids : Assess conformational flexibility of the cyclopropyl and thiophene groups to infer dynamic binding modes .

Advanced: What experimental designs mitigate stability issues during biological assays?

Methodological Answer:

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS. Common degradation pathways include urea hydrolysis or thiophene oxidation .

- Buffer Optimization : Use phosphate buffers (pH 7.4) with antioxidants (e.g., BHT) to prevent radical-mediated breakdown .

- Lyophilization : For long-term storage, lyophilize with trehalose to maintain integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.